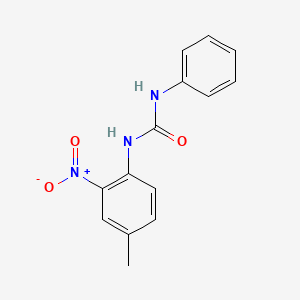
N-(4-methyl-2-nitrophenyl)-N'-phenylurea
Overview
Description
N-(4-methyl-2-nitrophenyl)-N'-phenylurea, also known as MNPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPU is a synthetic organic compound that belongs to the family of urea derivatives. It is widely used in the development of new drugs, as well as in biochemical and physiological research.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-N'-phenylurea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins. N-(4-methyl-2-nitrophenyl)-N'-phenylurea has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. N-(4-methyl-2-nitrophenyl)-N'-phenylurea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-N'-phenylurea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-nitrophenyl)-N'-phenylurea inhibits the growth of cancer cells, reduces inflammation, and exhibits anti-bacterial activity. In vivo studies have shown that N-(4-methyl-2-nitrophenyl)-N'-phenylurea reduces tumor growth, inhibits the production of inflammatory mediators, and reduces the severity of bacterial infections.
Advantages and Limitations for Lab Experiments
N-(4-methyl-2-nitrophenyl)-N'-phenylurea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-(4-methyl-2-nitrophenyl)-N'-phenylurea is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, N-(4-methyl-2-nitrophenyl)-N'-phenylurea has some limitations, including its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-N'-phenylurea. One potential area of research is the development of new drugs based on N-(4-methyl-2-nitrophenyl)-N'-phenylurea. N-(4-methyl-2-nitrophenyl)-N'-phenylurea has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. Another potential area of research is the study of the mechanism of action of N-(4-methyl-2-nitrophenyl)-N'-phenylurea. Further research is needed to fully understand how N-(4-methyl-2-nitrophenyl)-N'-phenylurea works and how it can be used to treat various diseases.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-N'-phenylurea has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(4-methyl-2-nitrophenyl)-N'-phenylurea is in the development of new drugs. N-(4-methyl-2-nitrophenyl)-N'-phenylurea has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-7-8-12(13(9-10)17(19)20)16-14(18)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALLTSVOFWIKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-nitrophenyl)-3-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)
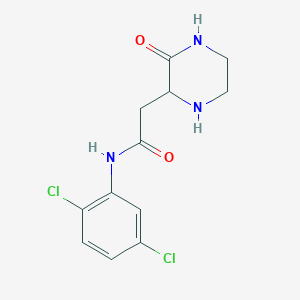
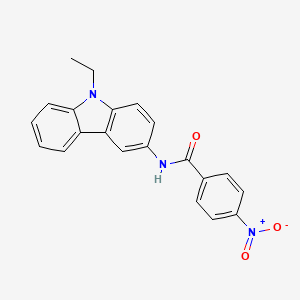

![1'-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4897290.png)
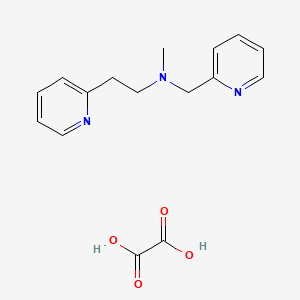
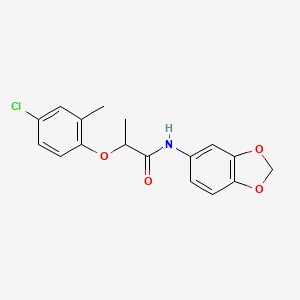
![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)